molecular formula C14H19N3O4 B4171603 1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one

1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one

Cat. No.: B4171603
M. Wt: 293.32 g/mol
InChI Key: QJEWQWSZROPLIK-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one is an organic compound that features a piperazine ring substituted with a 4-methoxy-2-nitrophenyl group and a propionyl group

Preparation Methods

The synthesis of 1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-nitroaniline and propionyl chloride.

    Reaction Conditions: The reaction involves the acylation of 4-methoxy-2-nitroaniline with propionyl chloride in the presence of a base such as pyridine or triethylamine to form 4-methoxy-2-nitrophenyl propionate.

    Formation of Piperazine Derivative: The intermediate is then reacted with piperazine under reflux conditions to yield the final product, this compound.

Chemical Reactions Analysis

1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Scientific Research Applications

1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one can be compared with similar compounds such as:

    1-(4-methoxy-2-nitrophenyl)piperazine: Lacks the propionyl group, which may affect its biological activity and chemical reactivity.

    1-(4-methoxyphenyl)-4-propionylpiperazine: Lacks the nitro group, which may influence its reduction and substitution reactions.

    1-(2-nitrophenyl)-4-propionylpiperazine: The position of the nitro group is different, which can affect its overall reactivity and interaction with molecular targets.

Properties

IUPAC Name

1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-3-14(18)16-8-6-15(7-9-16)12-5-4-11(21-2)10-13(12)17(19)20/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEWQWSZROPLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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